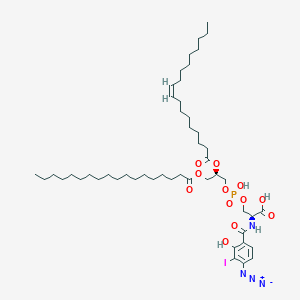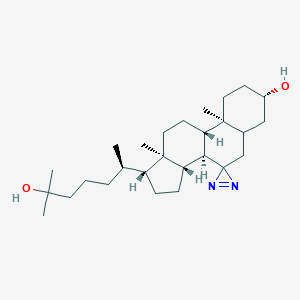
2,6-Dichloropyridine
Overview
Description
2,6-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N. It is one of the six isomers of dichloropyridine and appears as a white solid. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloropyridine is typically synthesized by the chlorination of pyridine. The process involves the reaction of pyridine with chlorine gas in the presence of a catalyst. The reaction conditions include maintaining a temperature range of 80-85°C and using triphosgene as a reagent . The yield of this reaction is generally high, and the product is purified through extraction and washing with solvents like chloroform and brine .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloropyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of one or both chlorine atoms with nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reaction is typically carried out in polar solvents like dimethylformamide or ethanol at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives such as pyridine N-oxides.
Reduction: Reduced products like aminopyridines.
Scientific Research Applications
2,6-Dichloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active molecules.
Industry: This compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloropyridine depends on its application. In the context of pharmaceuticals, it acts as a precursor to active drugs. For example, in the synthesis of enoxacin, this compound undergoes further chemical transformations to form the active antibiotic compound. The molecular targets and pathways involved vary depending on the final product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
- 2,4-Dichloropyridine
- 2,5-Dichloropyridine
- 3,5-Dichloropyridine
Uniqueness
2,6-Dichloropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Compared to other isomers like 2-Chloropyridine or 3-Chloropyridine, this compound has two chlorine atoms positioned at the 2 and 6 positions on the pyridine ring, making it more reactive in nucleophilic substitution reactions. This unique reactivity makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
2,6-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-2-1-3-5(7)8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILKGCRCWDMBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051895 | |
| Record name | 2,6-Dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid, White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Pyridine, 2,6-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dichloropyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9633 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2402-78-0 | |
| Record name | 2,6-Dichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DICHLOROPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2,6-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLOROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM26PC2SBW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-dichloropyridine?
A1: this compound has the molecular formula C5H3Cl2N and a molecular weight of 148.00 g/mol.
Q2: Are there any spectroscopic data available for characterizing this compound?
A: Yes, researchers frequently utilize techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) to characterize this compound and its derivatives. [, , ]
Q3: How is this compound typically synthesized?
A: this compound can be synthesized through various methods: * Direct Chlorination of Pyridine: This method often involves a photochemical reaction of pyridine with chlorine gas, potentially leading to the formation of 2-chloropyridine and this compound. [, ]* Guareschi-Thorpe Cyclization: This classic reaction utilizes β-keto esters and 2-cyanoacetamide, often employing DBU as a base, to create substituted 2,6-dihydroxypyridines, which can be further chlorinated to 2,6-dichloropyridines using POCl3. []* Multi-step synthesis: Starting from different precursors like 2-chloropyridine, researchers have developed multi-step synthetic routes to produce this compound and its derivatives. [, ]
Q4: What types of reactions is this compound known to undergo?
A: this compound serves as a versatile starting material for various transformations, including:* Nucleophilic Substitution: The chlorine atoms can be selectively substituted by nucleophiles like alkoxides, amines, and thiols. This reactivity is influenced by the nature of substituents at the 3-position of the pyridine ring. [, , , ]* Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction enables the introduction of aryl groups to the pyridine ring, facilitating the synthesis of complex molecules like tetraarylpyridines. [, , ]* Halogen Exchange: this compound can undergo halogen exchange reactions, such as with potassium fluoride, to produce 2,6-difluoropyridine. This solvent-free method offers advantages in terms of yield and efficiency compared to previous approaches. []
Q5: What is the role of this compound N-oxide in catalytic reactions?
A: this compound N-oxide often acts as a mild oxidant in various catalytic reactions, particularly those involving ruthenium porphyrin complexes. [, , , , , , ]
Q6: Can you provide an example of a ruthenium porphyrin-catalyzed reaction where this compound N-oxide plays a crucial role?
A: One example is the hydroxylation of alkanes, such as adamantane. Ruthenium porphyrin complexes, in the presence of this compound N-oxide, efficiently catalyze this reaction under mild conditions. This system exhibits high turnover numbers and rates, showcasing the effectiveness of this compound N-oxide as a co-oxidant. []
Q7: Are there any other catalytic applications of this compound N-oxide?
A: Yes, it's also utilized in reactions like:* Remote oxyfunctionalization: This method, utilizing a ruthenium porphyrin catalyst and HBr, targets unactivated carbons in steroids. The reaction can lead to the formation of various hydroxylated and lactonized products. [, ]* Asymmetric epoxidation and cyclopropanation: Chiral ruthenium porphyrins immobilized in mesoporous silica, with this compound N-oxide as the oxidant, can catalyze asymmetric epoxidation of alkenes and intramolecular cyclopropanation reactions. []
Q8: How do structural modifications of this compound affect its reactivity?
A: The presence of electron-withdrawing groups at the 3-position of this compound can significantly impact its reactivity in nucleophilic substitution reactions. These groups enhance the electrophilicity of the 2-chloro position, making it more susceptible to nucleophilic attack and facilitating the synthesis of pyridinophanes. []
Q9: What is known about the material compatibility and stability of polymers containing this compound units?
A: Researchers have synthesized various polymers incorporating this compound units, including polypyridine ethers and poly(ether imide)s. These polymers generally exhibit good solubility in aprotic solvents and demonstrate moderate thermal stability. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)













